Cas no 896345-01-0 (N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide)

N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide
- Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-(methylthio)-
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- Inchi: 1S/C18H16N2O2S2/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21)
- InChI Key: VZSVDKLNGLLZJK-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)(=O)C1=CC=CC=C1SC
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 7.16±0.50(Predicted)
N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2553-0038-10μmol |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-3mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-25mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-30mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-20mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-1mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-2mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-15mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-100mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2553-0038-5mg |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide |
896345-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide
Introduction to N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide (CAS No. 896345-01-0)
N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 896345-01-0, represents a novel molecular structure with potential therapeutic applications. The intricate arrangement of functional groups within its molecular framework, including the 1,3-thiazole core and the methylsulfanyl substituent, makes it a subject of intense study for its pharmacological properties.
The 4-methoxyphenyl moiety in the compound's structure contributes to its unique chemical behavior and interaction with biological targets. This feature is particularly intriguing for researchers exploring new drug candidates, as the methoxy group can influence both the solubility and metabolic stability of the molecule. The presence of multiple reactive sites in N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural motif of N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide aligns well with this trend, making it a valuable candidate for further investigation.
The methylsulfanyl group in the compound is particularly noteworthy for its potential role in modulating enzyme activity and receptor binding. This functional group has been extensively studied in medicinal chemistry for its ability to enhance binding affinity and selectivity. The combination of the thiazole ring and the methylsulfanyl substituent in N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide suggests that it may exhibit unique interactions with biological targets, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of novel compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the behavior of N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide within biological systems, providing insights into its potential efficacy and safety profiles. These computational studies have complemented experimental approaches, leading to a more comprehensive understanding of the compound's pharmacological potential.
The synthesis of N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the thiazole core followed by functionalization with the 4-methoxyphenyl and methylsulfanyl groups. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity during these transformations.
In vitro studies have begun to uncover the biological activities of N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide. Preliminary results suggest that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. For instance, it has shown potential as an antagonist for specific ion channels or as an inhibitor of key metabolic enzymes. These findings are encouraging and warrant further investigation into its therapeutic applications.
The< strong>1,3-thiazole ring is a well-known pharmacophore that plays a crucial role in many bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable component in drug design. In N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide, the thiazole core is strategically positioned to interact with specific binding sites on proteins or nucleic acids. This spatial arrangement could contribute to the compound's efficacy by optimizing its interaction with biological targets.
The< strong>methylsulfanyl group also contributes to the compound's overall pharmacological profile by influencing its solubility and metabolic stability. This group can enhance binding affinity by forming additional hydrogen bonds or by participating in hydrophobic interactions within biological systems. Additionally, the methylsulfanyl moiety may play a role in modulating drug metabolism by interacting with cytochrome P450 enzymes or other metabolic pathways.
Ongoing research aims to explore the full potential of N-4-(4-methoxyphenyl)-1,3-thiazol<0x02d82>-2-y<0x02d82>l<0x02d82>-2-(methylsulfanyl)benzamide through both preclinical and clinical studies. By evaluating its efficacy and safety profiles in animal models and human trials, researchers hope to identify new therapeutic applications for this promising compound. The combination of computational modeling and experimental validation will be essential in guiding these efforts toward developing novel treatments for various diseases.
The< strong>4-methoxyphenyl substituent further enhances the complexity of N<0x02d82>-4(0x02d82>(<0x02d82>420x02d82>-methoxypheny<0x02d82>)l0x02d82>-13thiazo<0x02d82>-12-y0x02d82>y-l( methyl sulfanyl ) benzamid e 0x02d82>) provides additional opportunities for fine-tuning its pharmacological properties through structural modifications. Researchers can explore variations in this moiety to optimize solubility, bioavailability, and target specificity while maintaining or enhancing therapeutic activity.
In conclusion,N<0x02d82>-14(0x02d82>(42 methox y pheny l )l13thiazo l -12-y l - ( methyl sulfany l ) benzam ide 0x02d82>) (CAS No . 89634 5 -01 - 0 ) represents an exciting prospect i n pharmaceutical research due t o i ts unique structural features an d p otential bi ological activities . The interplay between t he thia zole core , t he 42 -meth oxy phen y l substituent , an d t he methyl sulfany l group creates a m olecule wi th multifaceted pharmacological p otential . As research continue s t o unfold t he therapeutic possibilities o f t his compoun d , i t holds promise f or becoming an important tool i n t he fight against various h uman illnesses . p >
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